

BMS-605541: A Technical Whitepaper on a Potent VEGFR-2 Inhibitor

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| Compound Name: | BMS-605541 | |
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CAS Number: 639858-32-5

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-605541 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase. Developed by Bristol Myers Squibb, this compound has demonstrated significant anti-angiogenic and anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of **BMS-605541**, including its chemical properties, mechanism of action, and preclinical data. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are also presented to support further research and development efforts.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, invasion, and metastasis. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key mediators of this process. Inhibition of the VEGF/VEGFR-2 signaling pathway is a clinically validated strategy in oncology. **BMS-605541**, a substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide, emerged from a discovery program aimed at identifying potent and selective small molecule inhibitors of VEGFR-2.

Chemical and Physical Properties



BMS-605541 is a white solid with the following properties:

| Property | Value |
|-------------------|---|
| CAS Number | 639858-32-5 |
| Molecular Formula | C19H17F2N5OS |
| Molecular Weight | 401.43 g/mol |
| IUPAC Name | N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide |
| Solubility | Soluble to 100 mM in DMSO |
| Storage | Store at -20°C |

Mechanism of Action and Biological Activity

BMS-605541 functions as a potent, ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase. By binding to the ATP-binding site of the VEGFR-2 kinase domain, it blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This inhibition of VEGFR-2 signaling leads to the suppression of endothelial cell proliferation, migration, and survival, ultimately resulting in the inhibition of angiogenesis.

In Vitro Kinase and Cellular Activity

The inhibitory activity of **BMS-605541** against VEGFR-2 and other kinases, as well as its effect on endothelial cell proliferation, has been characterized.



| Assay | Target/Cell Line | Result |
|---------------------------|---|--|
| VEGFR-2 Kinase Assay | Recombinant VEGFR-2 | IC ₅₀ = 23 nM; K _i = 49 ± 9 nM |
| VEGFR-1 Kinase Assay | Recombinant VEGFR-1 | >10-fold selectivity for VEGFR- 2 over VEGFR-1 |
| PDGFRβ Kinase Assay | Recombinant PDGFRβ | - |
| HUVEC Proliferation Assay | Human Umbilical Vein Endothelial Cells | Inhibition of VEGF-induced proliferation |

Note: Specific quantitative data for PDGFR β inhibition and HUVEC proliferation were not available in the reviewed literature.

Preclinical Pharmacokinetics and In Vivo Efficacy

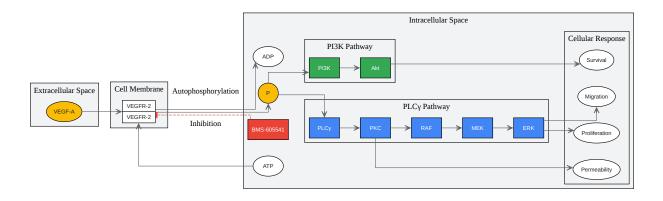
BMS-605541 has demonstrated favorable pharmacokinetic properties and robust anti-tumor efficacy in preclinical xenograft models. The compound is orally bioavailable in rodents.

While the primary literature from Borzilleri et al. (2006) reports favorable pharmacokinetic profiles in multiple species and robust in vivo efficacy in human lung and colon carcinoma xenograft models, specific quantitative data tables for parameters such as Cmax, Tmax, bioavailability, and percentage of tumor growth inhibition were not accessible in the conducted research.[1]

Signaling Pathway

BMS-605541 exerts its anti-angiogenic effects by inhibiting the VEGFR-2 signaling cascade. The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways that promote angiogenesis.





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Caption: VEGFR-2 Signaling Pathway and Inhibition by BMS-605541.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of **BMS-605541**.

In Vitro VEGFR-2 Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of **BMS-605541** against VEGFR-2 kinase.





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Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.

Methodology:

- Reagents: Recombinant human VEGFR-2 kinase domain, poly(Glu,Tyr) 4:1 substrate, ATP, Kinase-Glo® Luminescent Kinase Assay kit, and assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
- Procedure: a. Add 5 μL of serially diluted BMS-605541 in 10% DMSO to the wells of a 96-well plate. b. Add 20 μL of a solution containing VEGFR-2 kinase and substrate in assay buffer to each well. c. Pre-incubate for 10 minutes at room temperature. d. Initiate the kinase reaction by adding 25 μL of ATP in assay buffer. e. Incubate for 60 minutes at 30°C. f. Stop the reaction and measure kinase activity by adding 50 μL of Kinase-Glo® reagent. g. Incubate for 10 minutes at room temperature and measure luminescence using a plate reader.
- Data Analysis: Calculate the percent inhibition for each concentration of BMS-605541
 relative to DMSO controls and determine the IC₅₀ value by fitting the data to a fourparameter logistic equation.



HUVEC Proliferation Assay

This protocol details a method to assess the effect of **BMS-605541** on the proliferation of human umbilical vein endothelial cells (HUVECs).

Methodology:

- Cell Culture: Culture HUVECs in Endothelial Cell Growth Medium (EGM-2) at 37°C in a 5%
 CO₂ incubator.
- Procedure: a. Seed 2 x 10³ HUVECs per well in a 96-well gelatin-coated plate and allow them to attach overnight. b. Starve the cells for 4-6 hours in a basal medium (EBM-2) containing 0.5% FBS. c. Treat the cells with serial dilutions of BMS-605541 for 30 minutes. d. Stimulate the cells with 20 ng/mL VEGF-A. e. Incubate for 72 hours at 37°C. f. Assess cell proliferation using a suitable method, such as the addition of a resazurin-based reagent (e.g., CellTiter-Blue®) or by quantifying DNA content (e.g., CyQUANT® assay). g. Measure fluorescence or absorbance according to the manufacturer's instructions.
- Data Analysis: Determine the effect of BMS-605541 on VEGF-A-stimulated HUVEC proliferation and calculate the IC₅₀ value.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **BMS-605541** in a human tumor xenograft model.

Methodology:

- Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice).
- Tumor Implantation: a. Harvest human cancer cells (e.g., NCI-H460 lung carcinoma or HT-29 colon carcinoma) from culture. b. Subcutaneously inject 5 x 10⁶ cells in a mixture of media and Matrigel into the flank of each mouse.
- Treatment: a. Monitor tumor growth until tumors reach a mean volume of approximately 100-150 mm³. b. Randomize mice into vehicle control and treatment groups. c. Administer BMS-605541 orally, once daily, at specified dose levels. d. Measure tumor volumes with calipers every 2-3 days and monitor body weight as an indicator of toxicity.



Endpoint and Analysis: a. Continue treatment for a predetermined period (e.g., 21-28 days)
or until tumors in the control group reach a specified size. b. At the end of the study,
euthanize the mice and excise the tumors for weight measurement and further analysis (e.g.,
immunohistochemistry for markers of proliferation and angiogenesis). c. Calculate tumor
growth inhibition (TGI) and assess the statistical significance of the anti-tumor effect.

Development Status and Future Directions

BMS-605541 has been characterized in preclinical studies.[1] As of the date of this document, there is no publicly available information regarding the initiation of clinical trials for **BMS-605541**. The potent and selective profile of this compound, along with its oral bioavailability and in vivo efficacy, suggests its potential as an anti-angiogenic agent for the treatment of solid tumors. Further investigation would be required to determine its clinical utility.

Conclusion

BMS-605541 is a well-characterized, potent, and selective inhibitor of VEGFR-2 with demonstrated preclinical anti-tumor activity. Its mechanism of action, targeting a key pathway in tumor angiogenesis, makes it a valuable tool for cancer research and a potential candidate for further therapeutic development. The information and protocols provided in this guide are intended to facilitate future studies aimed at further elucidating the therapeutic potential of **BMS-605541** and other VEGFR-2 inhibitors.

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References

- 1. Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide (BMS-605541), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2 PubMed [pubmed.ncbi.nlm.nih.gov]
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